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Compound of Interest

Compound Name:
5-(Bromomethyl)-2-methoxy-1,3-

dimethylbenzene

CAS No.: 83037-99-4

Cat. No.: B371569

Get Quote

Executive Summary
The molecular formula C₁₀H₁₃BrO represents a diverse chemical space of halogenated organic

compounds. With a Degree of Unsaturation (DoU) of 4, the formula strongly dictates the

presence of an aromatic benzene ring. The remaining atoms (four carbons, eight hydrogens,

one bromine, and one oxygen) can be arranged into various structural isomers, predominantly

brominated alkyl phenols and brominated aryl ethers.

This whitepaper provides an in-depth analysis of the IUPAC nomenclature, physicochemical

profiling, and synthetic methodologies for two heavily utilized C₁₀H₁₃BrO isomers in medicinal

chemistry and drug development: 2-Bromo-4-tert-butylphenol and [(3-

Bromopropoxy)methyl]benzene (commonly known as benzyl 3-bromopropyl ether).

Structural Elucidation & IUPAC Nomenclature
To systematically map the C₁₀H₁₃BrO isomer space, we first calculate the Degree of

Unsaturation (DoU) to validate the structural core:
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A DoU of 4 confirms a mononuclear aromatic system. The functional divergence of these
isomers depends entirely on the regiochemistry of the substituents.

Isomer A: 2-Bromo-4-tert-butylphenol[1]
This isomer is a highly functionalized phenol used extensively as a biocide intermediate and an

aryl coupling building block[1].

Parent Structure: The hydroxyl (-OH) group takes highest priority, designating the parent

molecule as "phenol".

Numbering: The carbon bonded to the -OH group is designated as C1. Numbering proceeds

around the ring to assign the lowest possible locants to the substituents.

Substituents: A bromine atom is located at C2, and a tert-butyl group (systematically named

1,1-dimethylethyl) is located at C4.

IUPAC Name:2-bromo-4-(1,1-dimethylethyl)phenol (Standard IUPAC: 2-Bromo-4-tert-

butylphenol)[2].

Isomer B:[(3-Bromopropoxy)methyl]benzene[3]
This isomer is a bifunctional alkylating agent critical in the total synthesis of complex molecules

like zincophorin and PAP-7.

Parent Structure: Using substitutive nomenclature, the benzene ring is treated as the parent

hydride.

Substituents: The benzene ring is substituted by a methyl group, which in turn is attached to

an oxygen atom linked to a 3-bromopropyl chain.

IUPAC Name:[(3-bromopropoxy)methyl]benzene[3]. In functional class nomenclature, it is

widely recognized as benzyl 3-bromopropyl ether[4].

Physicochemical Profiling
The structural differences between the phenolic and ether isomers result in distinct

physicochemical properties, dictating their handling and application in synthesis.
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Property
2-Bromo-4-tert-
butylphenol[2]

[(3-
Bromopropoxy)methyl]ben
zene[4]

IUPAC Name
2-bromo-4-(1,1-

dimethylethyl)phenol

[(3-

bromopropoxy)methyl]benzene

CAS Number 2198-66-5 54314-84-0

Molecular Weight 229.11 g/mol 229.11 g/mol

Physical State
White crystalline solid / clear

liquid
Colorless to pale yellow liquid

Boiling Point ~113 °C at 9 mmHg 130-132 °C at 8 mmHg

Density N/A 1.298 g/mL at 25 °C

Primary Utility
Aryl coupling, biocide

intermediate

Alkylating agent, linker

synthesis

Synthetic Methodologies & Mechanistic Pathways
To ensure scientific integrity and reproducibility, the following protocols are designed as self-

validating systems, emphasizing the causality behind specific reagent choices and

environmental controls.

Protocol 1: Regioselective Electrophilic Bromination
Target: 2-Bromo-4-tert-butylphenol[5]

Methodology & Causality:

Solvent Matrix Preparation: Dissolve 1.0 equivalent of 4-tert-butylphenol in a 1:1 (v/v)

mixture of anhydrous chloroform and carbon tetrachloride. Causality: Non-polar, non-

coordinating halogenated solvents stabilize the transient bromine complex and suppress

solvent-mediated side reactions[5].

Thermal Control: Chill the reaction vessel to 0 °C under a nitrogen atmosphere. Causality:

Low temperatures kinetically favor mono-bromination at the sterically less hindered ortho-
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position (relative to the bulky tert-butyl group) and prevent over-oxidation or di-

bromination[5].

Reagent Addition: Add 1.05 equivalents of Br₂ in chloroform dropwise over 2 hours.

Quenching: Dilute with dichloromethane and wash aggressively with 1% aqueous sodium

thiosulfate (Na₂S₂O₃). Causality: Thiosulfate acts as a reducing agent, instantly converting

unreacted, highly reactive Br₂ into inert, water-soluble bromide salts, halting the reaction

precisely[5].

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure

to yield the target isomer.
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 Electrophilic Attack
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Br2 in CHCl3/CCl4
(0 °C)

 Br+ Transfer

2-Bromo-4-tert-butylphenol
(Target Isomer)
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Mechanistic pathway for the regioselective electrophilic bromination of 4-tert-butylphenol.
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Protocol 2: Williamson Etherification
Target: [(3-Bromopropoxy)methyl]benzene (Benzyl 3-bromopropyl ether)

Methodology & Causality:

Deprotonation: Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral

oil) in anhydrous THF at 0 °C. Slowly add 1.0 equivalent of benzyl alcohol. Causality: NaH

ensures complete, irreversible deprotonation (driven by the evolution of H₂ gas), generating

a highly nucleophilic benzoxide anion.

Electrophilic Alkylation: Transfer the benzoxide solution dropwise into a reaction flask

containing 3.0 to 5.0 equivalents of 1,3-dibromopropane at room temperature. Causality: The

use of a vast molar excess of the dihalide is the most critical step. Statistically, this ensures

the incoming nucleophile encounters a pristine dihalide molecule, thereby completely

suppressing the formation of the symmetrical 1,3-bis(benzyloxy)propane byproduct.

Workup: Carefully quench the reaction with cold water to destroy unreacted NaH. Extract

with diethyl ether.

Purification: Remove the excess 1,3-dibromopropane via vacuum distillation, followed by

silica gel chromatography to isolate the pure mono-alkylated ether.
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SN2 mechanism for the synthesis of[(3-bromopropoxy)methyl]benzene via Williamson

etherification.

Applications in Drug Development
The structural topology of C₁₀H₁₃BrO isomers dictates their role in medicinal chemistry:

Phenolic Isomers (2-Bromo-4-tert-butylphenol): The presence of the bulky tert-butyl group

provides immense steric shielding, making this compound an ideal precursor for synthesizing

sterically hindered bi-aryl ligands via Suzuki-Miyaura cross-coupling. It is also utilized in the

synthesis of specialized industrial biocides[1].

Ether Isomers ([(3-Bromopropoxy)methyl]benzene): This compound acts as a premium

bifunctional linker. The benzyl ether serves as a robust protecting group for the terminal
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oxygen, while the primary alkyl bromide is primed for nucleophilic displacement. It is heavily

cited in the total synthesis of the ionophore antibiotic zincophorin and the neurotoxin (+)-

anatoxin-a.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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